molecular formula C12H10N2O2 B075573 4-Amino-4'-nitrobiphenyl CAS No. 1211-40-1

4-Amino-4'-nitrobiphenyl

Cat. No.: B075573
CAS No.: 1211-40-1
M. Wt: 214.22 g/mol
InChI Key: BOFVBIYTBGDQGY-UHFFFAOYSA-N
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Description

4-Amino-4’-nitrobiphenyl is an organic compound with the molecular formula C12H10N2O2 It consists of a biphenyl structure with an amino group (-NH2) attached to one phenyl ring and a nitro group (-NO2) attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-4’-nitrobiphenyl can be synthesized through several methods. One common approach involves the nitration of 4-aminobiphenyl. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration of the biphenyl compound.

Another method involves the reduction of 4-nitro-4’-biphenylamine. This reduction can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon as a catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Amino-4’-nitrobiphenyl often involves large-scale nitration and reduction processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial production typically requires stringent safety measures due to the hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-nitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents such as potassium permanganate.

    Substitution: The amino and nitro groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, palladium on carbon with hydrogen gas.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, sulfonating agents.

Major Products Formed

    Reduction: 4-Amino-4’-biphenyl.

    Oxidation: 4-Nitro-4’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-4’-nitrobiphenyl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a model compound for studying the effects of aromatic amines and nitro compounds on biological systems.

    Medicine: Research on its potential as a precursor for pharmaceuticals and its effects on biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobiphenyl: Lacks the amino group, affecting its chemical behavior and applications.

    4-Amino-2’-nitrobiphenyl: Has a different substitution pattern, leading to variations in reactivity and properties.

Uniqueness

4-Amino-4’-nitrobiphenyl is unique due to the presence of both amino and nitro groups on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFVBIYTBGDQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036836
Record name 4-Amino-4'-nitrobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211-40-1
Record name 4-Amino-4′-nitrobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-nitrobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1036836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-4'-nitrobiphenyl
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Record name 4-AMINO-4'-NITROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Amino-4'-nitrobiphenyl exhibits interesting interactions, particularly between its nitro (NO2) groups. While hydrogen bonding is widely studied, weaker interactions like those between NO2 groups are less understood, despite their potential roles in molecular assembly and crystal engineering. [] Researchers are using techniques like high-pressure X-ray diffraction and DFT calculations to probe these interactions. [] These studies suggest that NO2···NO2 contacts, while weaker than hydrogen bonds, contribute to the compound's structural behavior under compression. []

A: High-pressure studies reveal that this compound undergoes a phase transition above 1.6 GPa. [, ] This transition involves significant rearrangements in its molecular packing, primarily driven by changes in the NO2···NO2 interactions. [, ] This highlights the importance of these seemingly weak interactions in determining the compound's solid-state properties under extreme conditions.

A: this compound exhibits dual fluorescence in polymer matrices. [] This property makes it a valuable probe in studying the orientational characteristics of liquid crystals. [, ] For example, by measuring the fluorescence depolarization ratios of this compound dissolved in liquid crystals like 5CB, researchers can determine orientational order parameters and understand the anisotropic rotational dynamics within these materials. [, ]

A: Yes, this compound has been successfully incorporated as a chromophore into organic sol-gel materials for second-order nonlinear optical (NLO) applications. [] When incorporated into a hexa(methoxymethyl)melamine (HMM) matrix and subjected to poling and curing, the resulting material exhibits second-order NLO properties. [] This demonstrates its potential for use in optical devices.

A: Yes, this compound serves as a valuable building block in polymer synthesis. For instance, it is used to create high Tg, perfectly alternating poly(amide-imide)s. [] These polymers, synthesized through a two-step polycondensation reaction with various aromatic dianhydrides, exhibit good thermal stability. [] Additionally, researchers have synthesized aromatic conjugated main chain azobenzene polymers using this compound and its derivatives. [] These polymers showed potential as intumescent reactive flame retardant additives, particularly for polyurethanes and elastomers, due to their high char yield at high temperatures. []

A: Yes, researchers have used nanosecond transient absorption spectroscopy to investigate the hydrogen bond configuration and protonation behavior of this compound in both its ground and lowest excited triplet states. [] This provides valuable information about its photophysical and photochemical properties.

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